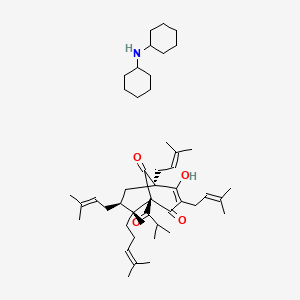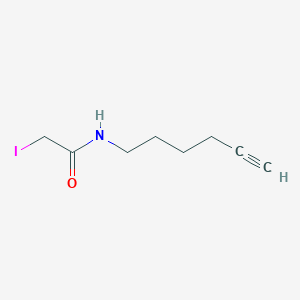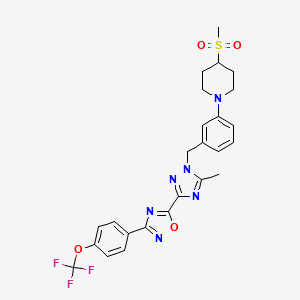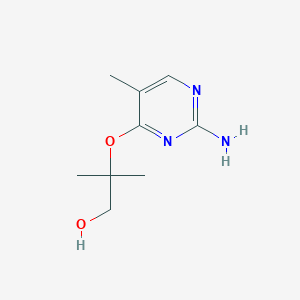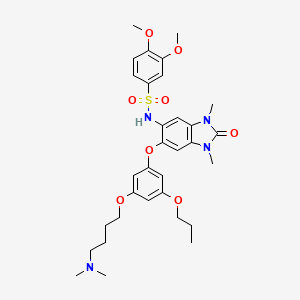
IND81
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
IND81 is an antiprion agent. It acts by extending the lives of prion-infected animals.
Applications De Recherche Scientifique
Improving Research Evaluation Techniques
IND81 plays a crucial role in enhancing research evaluation. Huang et al. (2014) discuss the use of institution name disambiguation (IND) techniques to improve the accuracy of assigning authors to institutions in academic research. This is significant for managing academic units and making informed decisions in science and technology policy. The study introduces a rule-based IND algorithm, demonstrating its high precision in large datasets across various fields, though it notes the need for improved recall (Huang, Yang, Yan, & Rousseau, 2014).
IND's Role in Drug and Biologic Research
Ferkany and Williams (2008) highlight IND's significance in translational biomedical research, particularly in the development of new drugs or biologics intended for human treatment. The Investigational New Drug (IND) application, as detailed in their study, is vital for initiating clinical trials and includes comprehensive information necessary for the FDA to assess the risks and benefits of proposed clinical trials (Ferkany & Williams, 2008).
Advancements in Material Science
Gouldstone et al. (2007) describe the flexibility and widespread use of indentation as a mechanical test across various materials systems and scientific disciplines. This compound, in this context, refers to indentation, a technique gaining prominence due to its experimental simplicity and advances in instrumentation. This technique has been instrumental in exploring different materials, necessitating robust modeling and interpretation efforts for precise and quantitative analysis (Gouldstone, Chollacoop, Dao, Li, Minor, & Shen, 2007).
Applications in Agricultural Research
In the field of agriculture, particularly in assessing fruit ripening, this compound is relevant as demonstrated by Lleó et al. (2011). They focused on the application of artificial vision, using optical indexes like Ind1 and Ind2, to determine the ripening stage of peaches. This study signifies the importance of this compound in providing detailed, spatially-aware insights into fruit ripening stages, contributing significantly to agricultural research and food engineering (Lleó, Roger, Herrero-Langreo, Diezma-Iglesias, & Barreiro, 2011).
Enhancing Single Patient IND Requests in Pediatric Oncology
In pediatric oncology, single patient IND applications are a critical avenue for accessing experimental therapies. Shulman et al. (2021) conducted a retrospective evaluation of these applications, highlighting their significant role in providing treatments for children with cancer. This study sheds light on the usage, outcomes, and toxicity of single patient INDs in this field, emphasizing their importance in pediatric cancer research (Shulman, Kiwinda, Edwards, Clinton, Hunt, Greenspan, Lawler, Reaman, Al-Sayegh, Bona, O'Neill, Shusterman, Janeway, Place, Chi, Ma, & DuBois, 2021).
Propriétés
Numéro CAS |
1426047-52-0 |
|---|---|
Formule moléculaire |
C18H14N4S2 |
Poids moléculaire |
350.45 |
Nom IUPAC |
4-Methyl-N-[4-[5-(2-pyridinyl)-2-thienyl]-2-thiazolyl]-2-pyridinamine |
InChI |
InChI=1S/C18H14N4S2/c1-12-7-9-20-17(10-12)22-18-21-14(11-23-18)16-6-5-15(24-16)13-4-2-3-8-19-13/h2-11H,1H3,(H,20,21,22) |
Clé InChI |
XNUBYHLCQNGPAG-UHFFFAOYSA-N |
SMILES |
CC1=CC(NC2=NC(C3=CC=C(C4=NC=CC=C4)S3)=CS2)=NC=C1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
IND81; IND-81; IND 81; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


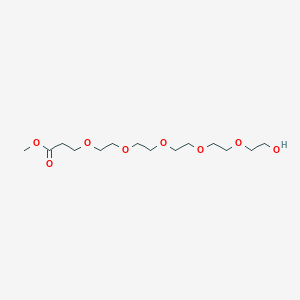
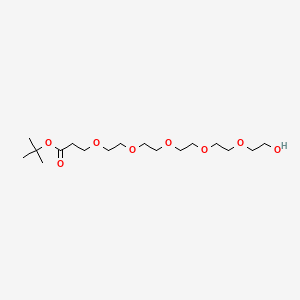
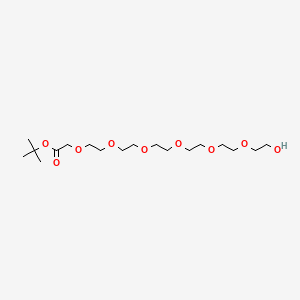
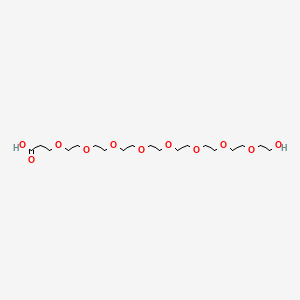
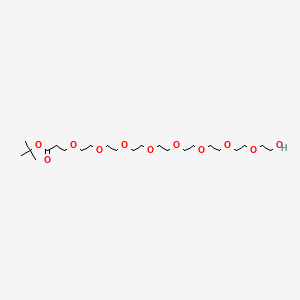
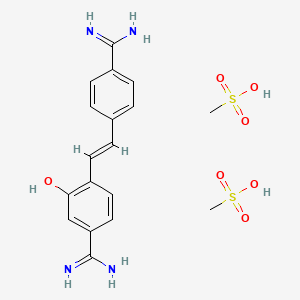
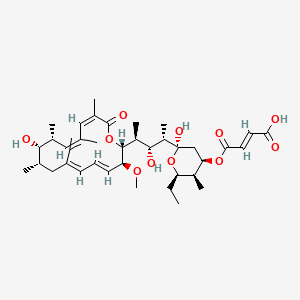
![3-[[2-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-N'-[3-butan-2-yl-13-carbamoyl-9-[hydroxy-(4-hydroxyphenyl)methyl]-6-(1-hydroxy-2-methylpropyl)-2,5,8,11-tetraoxo-1-oxa-4,7,10-triazacyclotridec-12-yl]-2-hydroxybutanediamide](/img/structure/B608024.png)
